(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile
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Description
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Reduction and Derivatives Formation : Frolov et al. (2005) described the reduction of similar acrylonitriles, leading to the formation of derivatives. They used lithium aluminum hydride for the reduction, and the structural confirmation was achieved through X-ray diffraction analysis Frolov, K., Dotsenko, V., Krivokolysko, S., Chernega, A. N., & Litvinov, V. (2005). Russian Chemical Bulletin.
Synthesis and Crystal Structures : Shinkre et al. (2008) focused on synthesizing the E isomer of a related compound and provided detailed X-ray crystal structures of both E and Z isomers. This research contributes to understanding the structural dynamics of such compounds Shinkre, B., Nadkarni, D., Owens, S. B., Gray, G. M., & Velu, S. (2008). Journal of Chemical Crystallography.
Chemical Properties and Applications
Fluorescent Thiazoles Design : Eltyshev et al. (2021) explored the design and synthesis of fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. Their findings indicate a range of fluorescent colors and intensities, suggesting potential applications in photophysics and cell penetration Eltyshev, A. K., Dzhumaniyazov, T. H., Suntsova, P. O., Minin, A., Pozdina, V., Dehaen, W., Benassi, E., & Belskaya, N. (2021). Dyes and Pigments.
Corrosion Inhibition in Metals : Farahati et al. (2019) synthesized thiazoles for use as corrosion inhibitors on copper surfaces. Their research is significant for industrial applications where corrosion resistance is crucial Farahati, R., Ghaffarinejad, A., Mousavi-khoshdel, S. M., Rezania, J., Behzadi, H., & Shockravi, A. (2019). Progress in Organic Coatings.
Biomedical and Pharmacological Applications
Anti-Cancer Activities : Özen et al. (2016) synthesized a series of acrylonitriles with potential anticancer activities. Their research included in vitro studies against various cancer cell lines, contributing to the ongoing search for effective cancer treatments Özen, F., Tekin, S., Koran, K., Sandal, S., & Görgülü, A. (2016). Research on Chemical Intermediates.
Potential as Acetylcholinesterase Inhibitors : Pedro de la Torre et al. (2012) discussed a class of acrylonitriles as selective inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease. This highlights the compound's potential in neurodegenerative disease research de la Torre, P., Astudillo Saavedra, L., Caballero, J., Quiroga, J., Alzate-Morales, J. H., & Cabrera, M. G. (2012). Molecules.
Optical and Electronic Applications
- Nonlinear Optical Limiting : Anandan et al. (2018) designed thiophene dyes for enhanced nonlinear optical limiting, applicable in protecting human eyes and optical sensors. This is relevant for the development of advanced optoelectronic devices Anandan, S., Manoharan, S., Narendran, N., Girisun, T., & Asiri, A. (2018). Optical Materials.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-5-6-15(2)18(9-14)24-12-17(11-23)22-25-19(13-28-22)16-7-8-20(26-3)21(10-16)27-4/h5-10,12-13,24H,1-4H3/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZANAYEHASMBQ-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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